![molecular formula C11H9ClN4S B2535995 6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 945317-16-8](/img/structure/B2535995.png)

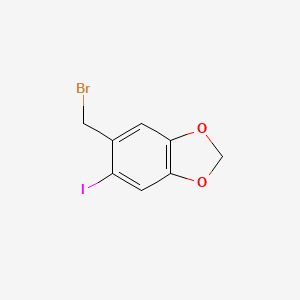

6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

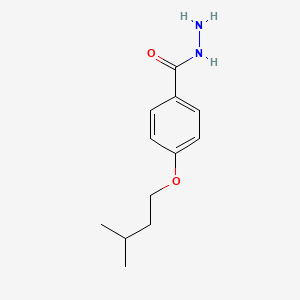

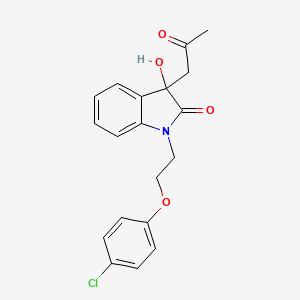

The compound “6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a type of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is a class of compounds that have been studied for their potential biological activities . These compounds have been found to inhibit the growth of certain fungi .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction crystallography . The structure of these compounds is generally characterized by the presence of a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring system .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A significant body of research has focused on the synthesis and characterization of triazolo-thiadiazole derivatives for their potential antimicrobial properties. For instance, Swamy et al. (2006) synthesized two series of 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives and tested their efficacy as antimicrobials in vitro, finding significant inhibition against all tested strains compared to standard drugs (Swamy et al., 2006). Similarly, Reddy et al. (2010) synthesized a new series of 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating marked inhibition of bacterial and fungal growth nearly equal to the standards for certain derivatives (Reddy et al., 2010).

Anticancer Applications

The search for new anticancer agents has also led to the exploration of triazolo-thiadiazole derivatives. Chowrasia et al. (2017) synthesized a series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and screened them for anticancer activity against various cancer cell lines, finding moderate to good antiproliferative potency (Chowrasia et al., 2017).

Antioxidant Applications

Research into the antioxidant properties of triazolo-thiadiazoles has shown promising results. Sunil et al. (2010) investigated the in vitro antioxidant property of two triazolo-thiadiazoles, finding potent antioxidant activity compared to the standard in various assays (Sunil et al., 2010).

Synthesis and Characterization

The synthesis and structural characterization of triazolo-thiadiazole derivatives have been a focal point of research. Dong et al. (2002) synthesized and investigated 3-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole using various techniques, providing insights into the chemical structure and properties of these compounds (Dong et al., 2002).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is the urease enzyme . This enzyme plays a crucial role in urease-positive microorganisms and is considered a virulence factor .

Mode of Action

this compound interacts with the urease enzyme, inhibiting its activity . The compound exhibits competitive inhibition, meaning it competes with the substrate for the active site of the enzyme .

Biochemical Pathways

The inhibition of the urease enzyme affects the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . This disruption can affect the survival and proliferation of urease-positive microorganisms .

Result of Action

The inhibition of the urease enzyme by this compound can lead to a decrease in the survival and proliferation of urease-positive microorganisms . This makes the compound a potential therapeutic candidate against these microorganisms .

Propiedades

IUPAC Name |

6-(3-chloro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4S/c1-6-3-4-8(5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSAIOHEZFPQLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)

![6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535925.png)

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)